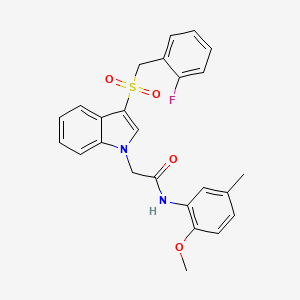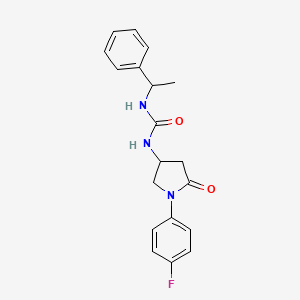
6-chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone (also known as 6-chloro-3-hydroxy-2-methylphenyl-4(3H)-quinazolinone) is a synthetic molecule that is used in various scientific research applications. It is a member of the quinazolinone family of molecules, which are known for their ability to bind to proteins and inhibit certain biological activities.
Applications De Recherche Scientifique
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic activities. These compounds have shown significant analgesic effects, suggesting their potential as pain management agents. The synthesis method and the in vitro analgesic activity evaluation using acetic acid-induced writhing in mice have been documented, highlighting their higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiencies, indicating their potential application in protecting metals against corrosion. The study utilized electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, to investigate their inhibition mechanisms (Errahmany et al., 2020).
Anticancer Activity
Research has focused on synthesizing novel quinazolinone and benzamide derivatives to develop new anticancer agents. These synthesized compounds were evaluated for their anti-proliferative activity against cancer cell lines, showing promising results comparable to that of doxorubicin, a standard anticancer drug. This highlights the potential of quinazolinone derivatives in cancer therapy (El-Hashash et al., 2018).
Enzyme-Mediated Cancer Diagnosis and Therapy
A novel approach using water-soluble, radioactive quinazolinone prodrug for enzyme-mediated cancer imaging and therapy has been developed. This methodology focuses on entraping water-insoluble radioactive molecules within solid tumors, showcasing the potential of quinazolinone derivatives in cancer diagnosis and therapy (Kai Chen et al., 2006).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been employed as fluoroionophores for sensitive optochemical sensors, specifically for detecting Fe3+ ions. These sensors demonstrate excellent selectivity and sensitivity, indicating their potential application in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Propriétés
IUPAC Name |
6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKZHNFRFTWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
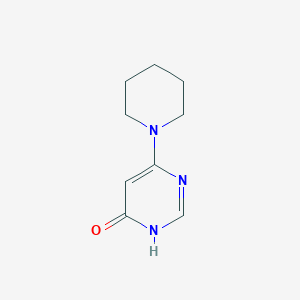
![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
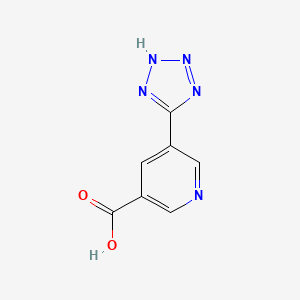
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)
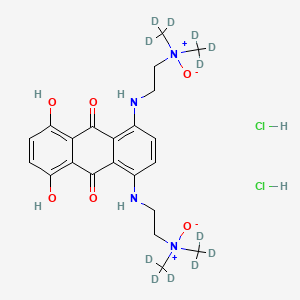
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
